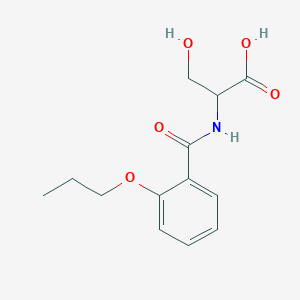

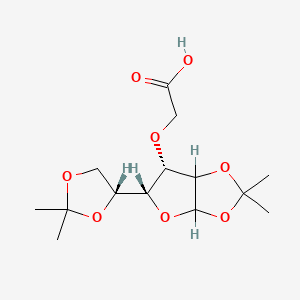

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

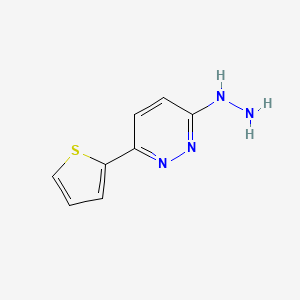

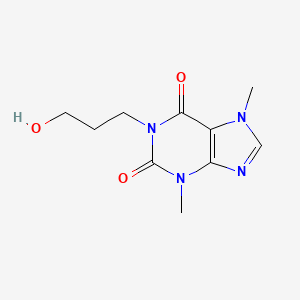

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is a compound that can be associated with a class of organic compounds known as benzoyl derivatives. These compounds are characterized by the presence of a benzoyl group attached to an amino group, which is further linked to a propionic acid moiety. The compound of interest is not directly studied in the provided papers, but its structure suggests that it may have properties and reactivity similar to the compounds that have been investigated in these studies.

Synthesis Analysis

The synthesis of related benzoyl derivatives often begins with a starting material that includes a benzoyl group attached to a propionic acid structure. For instance, 3-(4-Phenyl) benzoyl propionic acid has been used as a starting material for the synthesis of various heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones . Similarly, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine to yield optically pure compounds, which were then used to synthesize optically active amino acids . These methods could potentially be adapted for the synthesis of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid by introducing the appropriate propoxy substituent at the benzoyl moiety.

Molecular Structure Analysis

The molecular structure of benzoyl derivatives is crucial in determining their physical and chemical properties. For example, the crystal structure of 2-(3-hydroxybenzylamino)acetic acid revealed two independent molecules stabilized by intermolecular hydrogen bonds . Although the exact structure of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is not provided, it can be inferred that hydrogen bonding might also play a significant role in its crystal packing and stability.

Chemical Reactions Analysis

Benzoyl derivatives exhibit diverse reactivity towards nucleophiles and other reagents. The derivatives of furanones and benzoxazinones, for example, have shown varied behavior when exposed to different nucleophiles . Methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize fused pyranones, demonstrating the versatility of benzoyl derivatives in forming complex heterocyclic structures . These reactions provide insight into the potential chemical reactivity of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid, which may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl derivatives are influenced by their molecular structure. The presence of hydroxyl, amino, and benzoyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the optical resolution of benzoyl amino acids was studied by examining their melting points, solubility, and IR spectra . The hypolipidemic activity of 3-(4-Phenoxybenzoyl) propionic acids was assessed, showing a relationship between structure and biological activity . These studies suggest that 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid may also exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry or material science.

属性

IUPAC Name |

3-hydroxy-2-[(2-propoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-7-19-11-6-4-3-5-9(11)12(16)14-10(8-15)13(17)18/h3-6,10,15H,2,7-8H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHNWDHTYUDXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)